N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine” is a complex organic molecule. It features a pyrazolo[3,4-d]pyrimidine core, which is a fused heteroaromatic ring system bearing pyrazole and pyrimidine units . This type of structure is considered as the bioisosteres of purines . Pyrazolo[3,4-d]pyrimidine derivatives have gained significant attention in the field of bioorganic and medicinal chemistry due to their promising pharmacological potentials .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrazolo[3,4-d]pyrimidine core. This core is a fused heteroaromatic ring system that includes pyrazole and pyrimidine units . Further analysis of the molecular structure was not found in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity Studies
Research on related pyrazole derivatives has demonstrated the synthesis, characterization, and bioactivity evaluation of these compounds. For instance, the study by Titi et al. (2020) focused on the synthesis of pyrazole derivatives and their structural identification using various spectroscopic methods. These compounds exhibited biological activity against breast cancer and microbes, confirming the relevance of the chemical family in antitumor and antimicrobial pharmacophore site identification (Titi et al., 2020).
Antitumor and Antimicrobial Applications
Further exploration into the heterocyclic synthesis of thioxopyrimidine and related compounds has yielded novel derivatives with potential antitumor, antimicrobial, and anti-inflammatory activities. These studies highlight the versatility of pyrimidine and pyrazole cores in developing pharmacologically active compounds (Ho & Suen, 2013).
Novel Synthetic Pathways and Biochemical Insights
Investigations into the synthesis of new thieno[2,3-b]pyridines and pyrazolo[1,5-a]pyrimidine derivatives reveal innovative synthetic pathways and provide insights into their biochemical applications. These compounds have been assessed for various biological activities, further underscoring the scientific interest in pyrazolo[3,4-d]pyrimidin analogs for therapeutic development (Mohamed et al., 2011).
Metabolic Stability and Medicinal Chemistry
The study of piperazine-containing pyrazolopyrimidine compounds, such as strategies to prevent N-acetyltransferase-mediated metabolism, presents crucial insights into the medicinal chemistry applications of these compounds. By modifying the piperazine group, researchers have been able to retain potency while preventing rapid metabolism, demonstrating the importance of structural modifications in enhancing drug profiles (Rawal et al., 2008).
Wirkmechanismus
Target of Action
The primary target of this compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the transition from the G1 phase to the S phase . This results in the inhibition of cell proliferation, making it a potential therapeutic agent for cancer treatment .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This disruption in the cell cycle can lead to apoptosis, or programmed cell death, in tumor cells . The compound’s effect on this pathway has downstream effects on cell proliferation and survival .
Pharmacokinetics
Similar compounds have been noted to show improved biochemical efficacy and good pharmacokinetic profiles .
Result of Action
The compound has shown significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Eigenschaften
IUPAC Name |
1-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N8/c1-10-24-13(17(18,19)20)7-14(25-10)28-5-3-11(4-6-28)26-15-12-8-23-27(2)16(12)22-9-21-15/h7-9,11H,3-6H2,1-2H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRSDPKVOGXQPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC3=C4C=NN(C4=NC=N3)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.